
2-Propoxyethyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxyethyl chloroformate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Preparation Methods
2-Propoxyethyl chloroformate can be synthesized through the reaction of phosgene with 2-propoxyethanol. The reaction is typically carried out in a solvent such as toluene at low temperatures (between -5°C and 5°C) to control the reaction rate and yield. The process involves the absorption of phosgene into the solvent, followed by the addition of 2-propoxyethanol. The reaction mixture is then maintained at the desired temperature until the reaction is complete .
Chemical Reactions Analysis
2-Propoxyethyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 2-propoxyethanol, carbon dioxide, and hydrogen chloride.
Decomposition: It can decompose to form alkyl chlorides and carbon dioxide under certain conditions.
Scientific Research Applications
2-Propoxyethyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It is employed in derivatization techniques for gas chromatography-mass spectrometry (GC-MS) to analyze polar compounds by converting them into more volatile derivatives.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-propoxyethyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an electrophile, facilitating the formation of carbamates and carbonate esters. The hydrolysis of this compound in water results in the formation of 2-propoxyethanol, carbon dioxide, and hydrogen chloride .
Comparison with Similar Compounds
2-Propoxyethyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns but differ in their alkyl substituents, which affect their thermal stability and reactivity. For example:
Methyl Chloroformate: More volatile and hydrolyzes more rapidly in water.
Ethyl Chloroformate: Similar reactivity but slightly less volatile than methyl chloroformate.
Benzyl Chloroformate: More thermally stable due to the aromatic ring.
These differences highlight the unique properties of this compound, making it suitable for specific applications where other chloroformates may not be as effective.
Properties
IUPAC Name |
2-propoxyethyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-3-9-4-5-10-6(7)8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFKSIGEAIQWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)
![4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2979551.png)
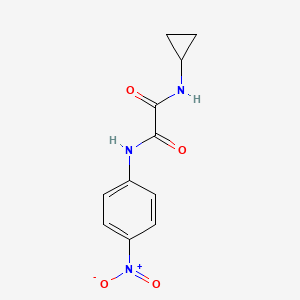
![3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol](/img/structure/B2979553.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide](/img/structure/B2979554.png)
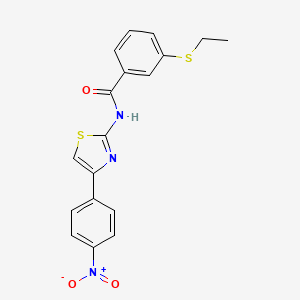
![2-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2979556.png)
![N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2979557.png)
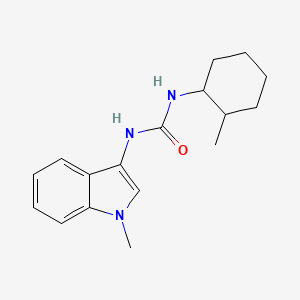
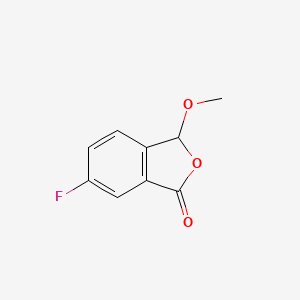
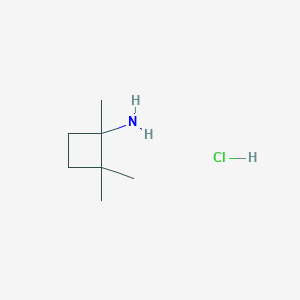
![3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2979563.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2979566.png)
![4-[[1-(3,5-Difluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2979567.png)
